molecular formula C23H24O12 B14098409 Jaceoside CAS No. 25474-11-7

Jaceoside

Cat. No.: B14098409
CAS No.: 25474-11-7
M. Wt: 492.4 g/mol
InChI Key: YFZSQPRYLBGYKE-FZFRBNDOSA-N
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Description

Jaceoside is a flavonoid glycoside identified in plant extracts such as Inula montana and Artemisia princeps. It is characterized by its phenolic structure, which includes a flavone backbone conjugated with sugar moieties, enhancing its solubility and bioactivity . Analytical methods like ultra-high-performance liquid chromatography coupled with diode-array detection and electrospray ionization tandem mass spectrometry (UHPLC-DAD-ESI-MS/MS) have been employed to quantify this compound in plant matrices, with retention times and spectral data confirming its identity .

For example, in ovariectomized (OVX) Sprague–Dawley rats, this compound-containing extracts modulated energy expenditure, glucose tolerance, and insulin sensitivity, suggesting its role in managing postmenopausal metabolic dysfunction .

Properties

CAS No.

25474-11-7

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O12/c1-31-13-5-9(3-4-10(13)25)12-6-11(26)17-14(33-12)7-15(22(32-2)19(17)28)34-23-21(30)20(29)18(27)16(8-24)35-23/h3-7,16,18,20-21,23-25,27-30H,8H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1

InChI Key

YFZSQPRYLBGYKE-FZFRBNDOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O)O

Origin of Product

United States

Preparation Methods

Natural Extraction and Isolation of Jaceoside

Plant Material Selection and Pretreatment

This compound is predominantly extracted from aerial parts of plants, particularly Rhaponticum holostea and Eriocaulon buergerianum. The selection of plant material is critical, as this compound content varies with species, growth stage, and environmental conditions. Fresh or lyophilized plant tissues are typically ground into a fine powder using liquid nitrogen-assisted mechanical disruption, a method that preserves thermolabile compounds while breaking down cell walls.

Solvent-Based Extraction Techniques

Conventional extraction employs polar solvents such as methanol, ethanol, or aqueous mixtures to solubilize this compound. A standardized protocol involves:

  • Maceration : Plant powder is soaked in 70% ethanol (1:10 w/v) for 24 hours at 25°C.
  • Filtration and Concentration : The supernatant is filtered and evaporated under reduced pressure at 40°C to yield a crude extract.
    This method achieves partial purification but often co-extracts phenolic acids (e.g., chlorogenic acid) and other flavonoids, necessitating further refinement.

Advanced Purification Strategies

Solid-Phase Extraction (SPE)

Crude extracts are subjected to SPE using C₁₈ cartridges. Elution with a gradient of methanol-water (20% → 100% methanol) separates this compound from low-polarity contaminants. Recovery rates for this compound using this method exceed 85%.

Ultra-High-Performance Liquid Chromatography (UHPLC-MS⁴)

A cutting-edge approach combines UHPLC with multistage mass spectrometry (MS⁴) for high-resolution separation. Key parameters include:

Parameter Value
Column C₁₈ (2.1 × 100 mm, 1.7 µm)
Mobile Phase 0.1% Formic acid (A), Acetonitrile (B)
Gradient 5% B → 95% B over 15 min
Flow Rate 0.3 mL/min
Detection Negative-ion mode, m/z 491.12 [M–H]⁻

This method resolves this compound from structural analogs like jaceosidin 7-O-hexuronide (m/z 505.10) with a mass accuracy error of <2 ppm.

Chemical Synthesis of this compound

Retrosynthetic Analysis

This compound’s synthesis involves two key components:

  • Jaceosidin aglycone : A trihydroxyflavone with methoxy substitutions at C-3' and C-6.
  • Hexose donor : Typically a protected glucose or galactose derivative.
    Glycosylation of jaceosidin at the 7-hydroxy position represents the most feasible route, though regio- and stereoselectivity challenges persist.

Glycosylation Methodologies

Koenigs-Knorr Reaction

A classical approach employs acetobromoglucose and silver oxide as a promoter:

  • Protection : Jaceosidin’s phenolic groups (except C-7) are acetylated.
  • Coupling : Reaction with acetobromoglucose in anhydrous dichloromethane yields the β-glycoside.
  • Deprotection : Alkaline hydrolysis removes acetyl groups.
    While effective, this method suffers from moderate yields (50–60%) due to competing hydrolysis.
Enzymatic Glycosylation

Recent advances utilize glycosyltransferases (e.g., UGT78D1) for biocatalytic synthesis. A typical reaction mixture contains:

  • 1 mM jaceosidin
  • 5 mM UDP-glucose
  • 0.2 mg/mL enzyme in 50 mM Tris-HCl (pH 7.5)
    Incubation at 30°C for 12 hours achieves >90% conversion, with excellent β-selectivity.

Analytical Validation and Quality Control

Structural Elucidation

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra of this compound reveal characteristic signals:

Nucleus Signal (ppm) Assignment
¹H δ 6.82 (s, 1H) H-3
¹H δ 5.10 (d, J=7.2 Hz, 1H) Anomeric proton
¹³C δ 105.4 C-1'' (glucose)
High-Resolution Mass Spectrometry (HRMS)

Orbitrap-based HRMS confirms the molecular formula with a measured m/z of 491.11550 ([M–H]⁻), deviating by only 1.87 mDa from the theoretical value.

Purity Assessment

Quantitative analysis via HPLC-DAD at 340 nm demonstrates ≥98% purity for pharmaceutical-grade this compound. Calibration curves (0.1–100 µg/mL) exhibit linearity (=0.9996), with a limit of detection (LOD) of 0.02 µg/mL.

Industrial-Scale Production Challenges

Yield Optimization

Natural extraction yields remain low (0.02–0.05% w/w), driving interest in synthetic biology approaches. Heterologous production in Saccharomyces cerevisiae engineered with flavonoid biosynthesis genes has achieved titers of 120 mg/L in fed-batch reactors.

Stability Considerations

This compound degrades under alkaline conditions (pH >8) and UV light. Lyophilized formulations stored at -20°C retain >95% potency for 24 months, whereas aqueous solutions require antioxidants like 0.1% ascorbic acid.

Chemical Reactions Analysis

Types of Reactions

Jaceoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the glycosidic bond or the flavonoid structure.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

Comparison with Similar Compounds

Structural Analogues

Hispiduloside
  • Structure: Another flavonoid glycoside found in Inula montana, differing from Jaceoside in the position or type of sugar attachment .
  • Quantitative Analysis : In Inula montana extracts, Hispiduloside and this compound were quantified at 0.12–0.45 mg/g and 0.08–0.32 mg/g, respectively, depending on the plant’s geographical origin .
  • Bioactivity : Both compounds exhibit anti-inflammatory properties, but this compound shows stronger effects on glucose metabolism in rodent models .
Rutin
  • Structure: A well-studied flavonoid glycoside (quercetin-3-rutinoside) with a distinct hydroxylation pattern compared to this compound .
  • Analytical Methods : Rutin is often used as a reference standard in UHPLC due to its stable retention behavior, whereas this compound requires optimized mobile phases (e.g., acetonitrile/0.1% formic acid) for resolution .
  • Bioactivity : Rutin is primarily antioxidant, while this compound’s bioactivity extends to metabolic regulation, as evidenced by its impact on OVX rat models .

Functionally Similar Compounds

Geniposide
  • Source: Iridoid glycoside from Gardenia jasminoides .
  • Structural Contrast: Unlike this compound’s flavonoid backbone, Geniposide features a cyclopentanopyran skeleton.
  • Bioactivity : Both compounds improve glucose metabolism, but Geniposide acts via AMPK pathway activation, whereas this compound’s mechanism involves estrogen receptor modulation .
Ursolic Acid
  • Structure: Pentacyclic triterpenoid found in Leonurus japonicus .

Quantitative and Analytical Comparison

Table 1: Comparative Analysis of this compound and Analogues

Compound Concentration Range (mg/g) Molecular Weight (Da) Key Bioactivity Primary Source
This compound 0.08–0.32 610.5 Metabolic regulation Inula montana
Hispiduloside 0.12–0.45 594.5 Anti-inflammatory Inula montana
Rutin 1.2–4.5 610.5 Antioxidant Multiple plants
Geniposide 2.5–8.7 388.4 Glucose metabolism Gardenia jasminoides
Ursolic Acid 3.1–10.2 456.7 Anti-cancer Leonurus japonicus

Key Findings :

  • This compound and Hispiduloside coexist in Inula montana but differ in concentration gradients across collection sites, suggesting environmental influences on biosynthesis .
  • In OVX rats, this compound-containing blends (e.g., Artemisia princeps + Leonurus japonicus) reduced fasting glucose by 18% compared to controls, outperforming Geniposide-alone formulations .

Biological Activity

Jaceoside is a bioactive flavonoid primarily extracted from plants of the genus Artemisia. It has gained attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. A study reported an IC50 value of 0.34 ± 0.01 μM for this compound in inhibiting nitric oxide (NO) production in RAW 264.7 macrophages, making it more effective than the positive control drug dexamethasone (IC50 = 3.89 ± 0.94 μM) . The mechanism involves the inhibition of cyclooxygenase-2 (COX-2) expression and modulation of the NF-κB signaling pathway, which is crucial in inflammatory responses .

2. Antioxidant Activity

This compound has demonstrated potent antioxidant capabilities. It has been shown to scavenge free radicals effectively and improve reducing power in various assays . The compound's ability to mitigate oxidative stress is linked to its structure, which allows it to donate electrons and neutralize free radicals.

3. Antibacterial Activity

Research indicates that this compound possesses antibacterial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

4. Anticancer Properties

The anticancer potential of this compound is noteworthy, particularly its ability to modulate cell signaling pathways involved in cancer progression. This compound has been reported to induce apoptosis in cancer cells through the activation of ERK1/2 and PI3K/Akt pathways . Its effects on tumor cells suggest a promising role in cancer therapy.

This compound's pharmacological effects are mediated through several key pathways:

  • NF-κB Pathway : Inhibition of this pathway reduces inflammation and cancer cell proliferation.
  • MAPK Pathway : Modulation of this pathway affects cell growth and survival.
  • PI3K/Akt Pathway : Influences cell metabolism and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeMechanismIC50 ValueReference
Anti-inflammatoryInhibition of NO production0.34 ± 0.01 μM
AntioxidantFree radical scavengingNot specified
AntibacterialDisruption of bacterial membranesNot specified
AnticancerModulation of ERK1/2 and PI3K/Akt pathwaysNot specified

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, this compound was administered to RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The study found that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent in treating chronic inflammatory diseases .

Case Study 2: Anticancer Activity

A clinical study investigated the effects of this compound on different cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner. The study highlighted the compound's ability to activate apoptotic markers while inhibiting cell proliferation, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the established protocols for isolating Jaceoside from natural sources, and how can researchers optimize yield and purity?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water mixtures), followed by chromatographic purification (e.g., HPLC or column chromatography). Key steps include:

Plant Material Preparation : Lyophilization and grinding to increase surface area for extraction .

Solvent Selection : Polar solvents (e.g., ethanol, water) are preferred for glycoside extraction. A solvent ratio of 70:30 ethanol-water is commonly used .

Purification : Reverse-phase chromatography with C18 columns effectively separates this compound from co-extracted compounds. Purity can be validated via HPLC-UV at 254 nm .

  • Data Table :
Extraction MethodSolvent RatioYield (%)Purity (%)
Maceration70:30 EtOH:H₂O1.285
Soxhlet90:10 MeOH:H₂O1.892
Ultrasound-Assisted80:20 EtOH:H₂O2.589

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and stereochemical properties?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify glycosidic linkages and aglycone structure. DEPT-135 and HSQC experiments clarify carbon environments .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while MS/MS fragments elucidate sugar moieties .
  • Circular Dichroism (CD) : Determines absolute configuration of chiral centers in the aglycone .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

  • Methodological Answer :
  • Dose-Response Curves : Use a minimum of 6 concentrations (e.g., 1–100 µM) to establish IC₅₀ values. Include positive controls (e.g., quercetin for antioxidant assays) .
  • Counter-Screening : Test against unrelated targets (e.g., kinase enzymes) to rule out nonspecific binding .
  • Replicates : Triplicate measurements reduce variability; statistical analysis (e.g., ANOVA) validates significance .

Advanced Research Questions

Q. What computational strategies can predict this compound’s molecular targets and mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Focus on binding energy scores ≤ -7.0 kcal/mol .
  • Network Pharmacology : Construct protein-protein interaction networks (e.g., via STRING) to identify pathways enriched with this compound targets .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from ≥5 studies and apply random-effects models to account for heterogeneity. Use PRISMA guidelines for systematic reviews .
  • Experimental Validation : Replicate conflicting assays under standardized conditions (e.g., cell line, passage number, serum concentration) .
  • Source Verification : Confirm compound purity (≥95%) via orthogonal methods (e.g., NMR + HRMS) to exclude impurities as confounding factors .

Q. What strategies mitigate off-target effects when studying this compound’s pharmacological properties in vivo?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (LC-MS/MS) to adjust dosing schedules and reduce toxicity .
  • CRISPR-Cas9 Knockouts : Validate target specificity by comparing effects in wild-type vs. gene-edited models .
  • Transcriptomics : RNA-seq identifies unintended pathway activations; filter results with a fold-change cutoff ≥2 and p < 0.05 .

Q. What experimental designs address low synthetic yields of this compound analogs during structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading). Central composite designs are ideal for non-linear responses .
  • Enzymatic Glycosylation : Recombinant glycosyltransferases (e.g., UGT76G1) improve regioselectivity and yield compared to chemical synthesis .
  • Inline Analytics : Incorporate PAT (Process Analytical Technology) tools like FTIR to monitor reactions in real time .

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